Cas no 165689-82-7 ((2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate)
165689-82-7 structure
Product Name:(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
Numéro CAS:165689-82-7
Le MF:C41H82O22P4
Mégawatts:1050.97163915634
CID:155446
PubChem ID:643963
Update Time:2025-04-19
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate Propriétés chimiques et physiques
Nom et identifiant
-
- D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]3,4,5-tris(dihydrogen phosphate)
- [(2R)-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]3,4,5-tris(dihydr...
- PI(3,4,5)P3-NA+, DI C16
- (2R)-3-{[{[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl]oxy}(hydroxy)phosphoryl]oxy}propane-1,2-diyl dihexadecanoate
- PtdIns[3,4,5]P
- Cmc_9574
- Cmc_6566
- Cmc_11403
- 3,4,5-Tris(dihydrogen phosphate), (R)-
- 3,4,5-Tris(dihydrogen phosphate) (9ci)
- D-Myo-phosphatidylinositol 3,4,5-trisphosphate
- D-Myo-inositol, 1-[2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]
- D-myo-Inositol, 1-(2R)-2,3-bis(1-oxohexadecyl)oxypropyl hydrogen phosphate 3,4,5-tris(dihydrogen phosphate)
- D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate)
- PIP3[3',4',5'](16:0/16:0)
- P3,4,5I
- CHEBI:84244
- 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)
- ZSZXYWFCIKKZBT-IVYVYLGESA-N
- PIP3(32:0)
- 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)
- DTXSID60349240
- Phosphatidylinositol Triphosphate(32:0)
- phosphatidylinositol (3,4,5)-trisphosphate
- Phosphatidylinositol(3,4,5)-Trisphosphate
- PHOSPHATIDYLINOSITOL-TRISPHOSPHATE
- (R)-3-[((1R,2S,3R,4R,5S,6S)-2,6-dihydroxy-3,4,5-tris-phosphonooxy-cyclohexyloxy)-
- [(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- (2R)-3-{[{[(1S,2S,3R,4S,5S,6S)-2,6-dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl]oxy}(hydroxy)phosphoryl]oxy}propane-1,2-diyl dihexadecanoate
- hexadecanoic acid, (1R)-1-[[[[[(1alpha,2alpha,3alpha,4beta,5alpha,6beta)-2,6-
- dipalmitolyphosphoinositol
- BDBM50338966
- hydroxy-phosphoryloxy]-2-hexadecanoyloxy-propyl ester hexadecanoic acid
- PI(3,4,5)P3
- Q27157614
- 165689-82-7
- D-myo-PI[3,4,5]P3
- CHEMBL1685065
- D-myo-Inositol, 1-(2R)-2,3-bis(1-oxohexadecyl)oxypropyl hydrogen phosphate 3,4,5-tris(dihydrogen pho
- (2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
- PIP3(16:0/16:0)
- phosphatidyl (3,4,5) inositol triphosphate
- dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl]oxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester
- Phosphatidylinositol Triphosphate(16:0/16:0)
- ZSZXYWFCIKKZBT-ZVDPZPSOSA-N
-
- Piscine à noyau: 1S/C41H82O22P4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54)/t33-,36+,37+,38?,39-,40+,41?/m1/s1
- La clé Inchi: ZSZXYWFCIKKZBT-ZVDPZPSOSA-N
- Sourire: P(=O)(O)(OC[C@@H](COC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O
Propriétés calculées
- Qualité précise: 1050.42482
- Masse isotopique unique: 1050.42482
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 9
- Nombre de récepteurs de liaison hydrogène: 22
- Comptage des atomes lourds: 67
- Nombre de liaisons rotatives: 44
- Complexité: 1480
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 349
- Le xlogp3: 6.9
Propriétés expérimentales
- Dense: 1.32
- Point d'ébullition: 1059.2°Cat760mmHg
- Point d'éclair: 594.4°C
- Indice de réfraction: 1.526
- Le PSA: 388.34000
- Le LogP: 8.07530
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | D499280-25mg |
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate |
165689-82-7 | 25mg |
$ 29000.00 | 2023-10-11 | ||
| TRC | D499280-250mg |
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate |
165689-82-7 | 250mg |
$28700.00 | 2023-05-18 |
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate Littérature connexe
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Suneel Gangada,Naresh Duvva,Raghu Chitta Phys. Chem. Chem. Phys., 2018,20, 21352-21367
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
165689-82-7 ((2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate) Produits connexes
- 165689-81-6(D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3-(dihydrogenphosphate) (9CI))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fournisseurs recommandés
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot